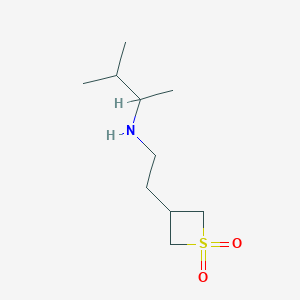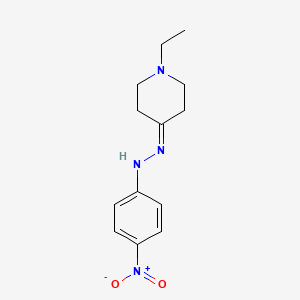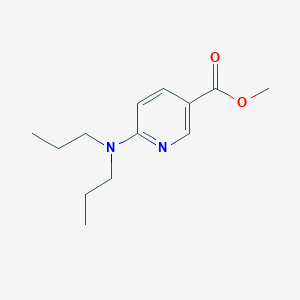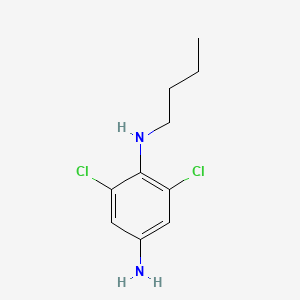![molecular formula C7H10F3N B13005141 N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13005141.png)
N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-(trifluoromethyl)bicyclo[111]pentan-1-amine is a chemical compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.
N-methylation:
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom.
Reduction: Reduction reactions can occur, especially targeting the trifluoromethyl group.
Substitution: The bicyclic structure allows for various substitution reactions, particularly at the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of partially or fully reduced trifluoromethyl groups.
Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its bicyclic structure and trifluoromethyl group. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity.
Comparison with Similar Compounds
- 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine
- N-methylbicyclo[1.1.1]pentan-1-amine
- 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Comparison: N-methyl-3-(trifluoromethyl)bicyclo[111]pentan-1-amine is unique due to the presence of both the N-methyl and trifluoromethyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C7H10F3N |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C7H10F3N/c1-11-6-2-5(3-6,4-6)7(8,9)10/h11H,2-4H2,1H3 |
InChI Key |
ZGCKAOMMIDHVSM-UHFFFAOYSA-N |
Canonical SMILES |
CNC12CC(C1)(C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13005068.png)

![6-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13005075.png)

![5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13005095.png)



![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13005126.png)
![3-Oxo-3,4-dihydro-2h-benzo[b][1,4]thiazine-7-carbonitrile](/img/structure/B13005128.png)
![6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one](/img/structure/B13005130.png)

